N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Overview

Description

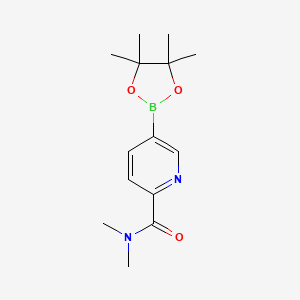

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, attached to a picolinamide moiety. Its molecular formula is C14H22BNO2, and it has a molecular weight of 247.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.

Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol, toluene, or dimethylformamide. The reaction conditions vary depending on the desired transformation but typically involve moderate to high temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various boronic acid derivatives, borates, and substituted aromatic compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is explored for its potential in biological labeling and as a probe for studying enzyme activities.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a precursor for drug development.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the palladium catalyst, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with enzymes or other proteins, altering their activity or function .

Comparison with Similar Compounds

Similar Compounds

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline moiety instead of picolinamide.

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of picolinamide.

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate: Features a benzene ring with carboxylate groups.

Uniqueness

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is unique due to its picolinamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .

Biological Activity

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS Number: 1201644-42-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity in various contexts.

- Molecular Formula : C14H21BN2O3

- Molecular Weight : 276.14 g/mol

- IUPAC Name : N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a related series of compounds based on the picolinamide structure exhibited significant anti-proliferative activities against various human cancer cell lines. One notable derivative demonstrated IC50 values lower than those of established drugs like sorafenib in multiple cell lines (Table 1).

| Compound | IC50 (µM) - HepG2 | IC50 (µM) - MCF-7 | IC50 (µM) - HCT116 |

|---|---|---|---|

| 6p | 2.23 | 35.73 | 9.14 |

| Sorafenib | 16.30 | >100 | 10.09 |

This indicates that compounds derived from N,N-dimethyl-picolinamide structures could selectively inhibit cancer cell proliferation effectively.

The mechanism by which these compounds exert their biological effects has been explored through molecular docking studies. It was found that certain derivatives selectively inhibit Aurora-B kinase, a critical regulator of mitosis. The stable interactions between the compounds and Aurora-B kinase suggest a targeted approach to cancer treatment.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several N-methyl-picolinamide derivatives and evaluated their cytotoxicity against human hepatocellular carcinoma cells (HepG2). The most potent compound displayed an IC50 value significantly lower than that of sorafenib, indicating enhanced efficacy.

- Kinase Inhibition : Further investigations into kinase inhibition revealed that specific derivatives could inhibit Aurora-B kinase by over 87% at concentrations as low as 10 µM. This level of inhibition correlates with the observed anti-proliferative effects in vitro.

- In Vivo Studies : Although primarily focused on in vitro evaluations, preliminary in vivo studies have indicated potential for these compounds to affect tumor growth in animal models, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester moiety. Key steps include:

- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in anhydrous, degassed solvents (e.g., THF or DMF) under inert atmospheres .

- Maintaining reaction temperatures between 80–100°C for 12–24 hours to ensure complete conversion .

- Purification via column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization from DCM/hexane mixtures .

Q. How should this compound be stored to prevent degradation?

- Storage Protocol :

- Store at 2–8°C in airtight, light-resistant containers under anhydrous conditions to avoid hydrolysis of the boronate ester .

- Use molecular sieves (3Å) in storage vials to maintain dryness .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- ¹H/¹³C NMR : Confirm substitution patterns on the pyridine ring and dimethylamide functionality (e.g., δ ~2.9 ppm for N(CH₃)₂) .

- HRMS : Validate molecular weight (exact mass: 276.189665) and isotopic patterns for boron .

- X-ray Crystallography : Resolve boronate geometry and intermolecular interactions (e.g., B-O bond lengths ~1.36 Å) using SHELXL or OLEX2 .

Advanced Research Questions

Q. How can cross-coupling reaction yields be improved when using this boronate ester in complex systems?

- Optimization Strategies :

- Ligand Screening : Test bidentate ligands (e.g., dppf, XPhos) to stabilize Pd intermediates and reduce side reactions .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for sterically hindered substrates .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) while maintaining yield .

- Troubleshooting Low Yields :

- Analyze reaction mixtures via ¹¹B NMR to detect unreacted boronate esters .

- Use MALDI-TOF to identify Pd black formation, indicating catalyst decomposition .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study boron’s electrophilicity and charge distribution .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. water) to predict hydrolysis rates .

- Software : Gaussian 09 for energy minimization and vibrational analysis; VMD for visualization .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

- Case Example : If NMR suggests planar geometry but X-ray shows puckering in the dioxaborolane ring:

- Reanalysis : Use Hirshfeld surface analysis (CrystalExplorer) to assess crystal packing effects .

- Variable-Temperature NMR : Probe dynamic behavior (e.g., ring-flipping) that may mask true geometry .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Crystallization Techniques :

- Vapor Diffusion : Use mixed solvents (e.g., DCM/pentane) to slow nucleation and improve crystal quality .

- Seeding : Introduce microcrystals from analogous boronate esters to guide lattice formation .

Q. Data Contradiction Analysis

Q. Conflicting reports on boron content purity: How to reconcile commercial claims (≥95%) with experimental results?

- Verification Steps :

- ICP-MS : Quantify boron independently to validate supplier specifications .

- TGA/DSC : Detect impurities (e.g., residual solvents) that affect purity measurements .

- Mitigation : Pre-purify via preparative HPLC (C18 column, MeCN/H₂O gradient) before use .

Q. Divergent catalytic outcomes in Suzuki-Miyaura reactions: Why do some protocols fail with this boronate?

- Root Causes :

- Substrate Inhibition : Steric hindrance from the dimethylamide group may block Pd coordination .

- Base Sensitivity : Use weaker bases (e.g., K₂CO₃) instead of strong ones (e.g., CsF) to avoid boronate hydrolysis .

Q. Methodological Tables

Table 1. Key Crystallographic Parameters

| Parameter | Value (X-ray) | Computational (DFT) |

|---|---|---|

| B-O Bond Length (Å) | 1.36 ± 0.02 | 1.38 |

| C-B-C Angle (°) | 117.5 | 118.2 |

| Torsion (Pyridine-B) | 12.3° | 10.8° |

| Source: |

Properties

IUPAC Name |

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-8-11(16-9-10)12(18)17(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCGUUHRBRONRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726158 | |

| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006876-27-2 | |

| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006876-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.